
rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” is a complex organic molecule characterized by multiple cyclohexene rings and conjugated dienes. This compound is notable for its intricate structure, which includes several stereocenters and conjugated systems, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Cyclohexene Rings: This can be achieved through Diels-Alder reactions, where dienes and dienophiles react to form the cyclohexene rings.
Introduction of Methyl and Trimethyl Groups: Alkylation reactions are used to introduce the methyl and trimethyl groups at specific positions on the cyclohexene rings.
Formation of Conjugated Dienes: This involves dehydrogenation reactions to introduce double bonds, creating the conjugated diene systems.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the conjugated diene systems.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the stereochemistry.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include epoxides or ketones, depending on the reaction conditions.
Reduction: The major products are typically the fully saturated analogs of the original compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereochemistry and reaction mechanisms in complex organic molecules.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also be investigated for potential bioactivity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its complex structure may allow for the design of molecules that can interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical or optical properties. Its conjugated systems may also make it useful in the field of organic electronics.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits bioactivity, it may interact with enzymes or receptors, altering their function. The conjugated diene systems can participate in electron transfer reactions, which could be relevant in both biological and industrial contexts.
類似化合物との比較
Similar Compounds
Beta-Carotene: A compound with a similar conjugated diene system but lacking the cyclohexene rings and acetyl groups.
Lycopene: Another compound with an extensive conjugated diene system, used as a pigment in plants.
Retinoic Acid: A derivative of vitamin A with a conjugated diene system, involved in biological signaling.
Uniqueness
The uniqueness of “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” lies in its combination of multiple cyclohexene rings, conjugated diene systems, and acetyl groups. This combination of features is not commonly found in other compounds, making it a valuable subject for research and application in various fields.
特性
分子式 |
C44H64O4 |
|---|---|
分子量 |
657.0 g/mol |
IUPAC名 |
[(1R,4R,5S,6S)-6-(acetyloxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3/b21-19+,22-20+,25-13+,30-16+,31-26+/t37-,38+,41+,44+/m1/s1 |
InChIキー |
AHRGWOUOWMKOFI-SYHBUQKRSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@]2([C@@H](C=C([C@@H]([C@@H]2COC(=O)C)COC(=O)C)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


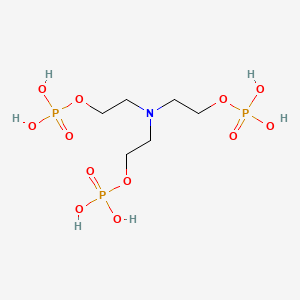
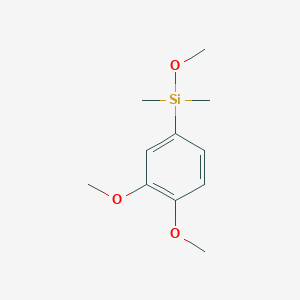
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)

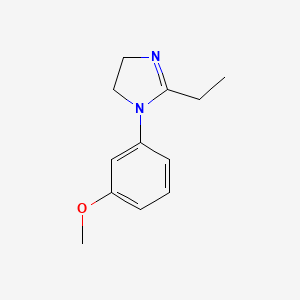
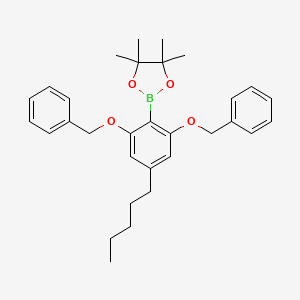


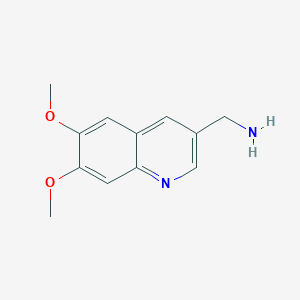
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
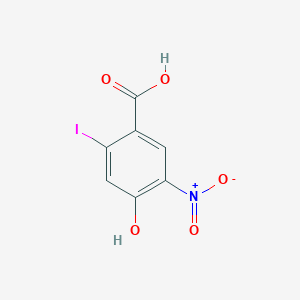
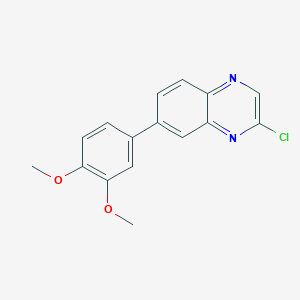
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
